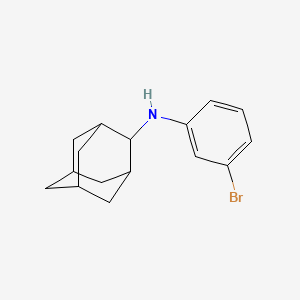

N-(3-bromophenyl)adamantan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H20BrN |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

N-(3-bromophenyl)adamantan-2-amine |

InChI |

InChI=1S/C16H20BrN/c17-14-2-1-3-15(9-14)18-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,9-13,16,18H,4-8H2 |

InChI Key |

GTZSYEROEAOWQS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC(=CC=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N 3 Bromophenyl Adamantan 2 Amine

Conventional Synthesis Routes: Reductive Amination Approaches for N-(3-bromophenyl)adamantan-2-aminesmolecule.comwikipedia.org

Reductive amination stands as a cornerstone in the synthesis of N-substituted amines, including N-(3-bromophenyl)adamantan-2-amine. This classical one-pot reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of the title compound, the primary precursors are adamantan-2-one and 3-bromoaniline (B18343). smolecule.com

A common and effective method for this transformation is the Leuckart-Wallach reaction, which utilizes formic acid as both the reducing agent and a catalyst. smolecule.commdpi.com The reaction proceeds by heating a mixture of adamantanone, 3-bromoaniline, and formic acid. google.com This process is valued for its operational simplicity and the use of readily available and inexpensive reagents.

Optimization of Reaction Parameters and Yield Enhancement Strategieswikipedia.org

The efficiency and yield of the reductive amination are highly dependent on the reaction conditions. Research into the synthesis of analogous compounds, such as the 4-bromo isomer, provides insight into optimizing these parameters. Key variables include the molar ratio of the reactants and the reaction temperature.

For instance, one established protocol involves a three-stage process where the initial reaction mixture of adamantanone, para-bromaniline, and formic acid is heated. google.com The resulting N-formyl intermediate is subsequently hydrolyzed with hydrochloric acid to produce the hydrochloride salt of the amine, which is then neutralized with a base to afford the final product. google.com This multi-step workup can achieve high yields, with reports of up to 95.8% for the hydrochloride salt. google.com Another approach involves boiling a mixture of the ketone, amine, and formic acid, with specific molar ratios being critical for maximizing product formation and minimizing impurities. google.com Yields for this direct method have been reported to be as high as 97%. smolecule.com

The table below summarizes reaction parameters derived from analogous syntheses, which are instructive for optimizing the production of this compound.

| Precursors | Reducing Agent | Molar Ratio (Ketone:Amine:Acid) | Reported Yield | Reference |

| Adamantanone, p-Bromoaniline | Formic Acid | 1 : 2 : 2 | 95.8% (as HCl salt) | google.com |

| Adamantanone, p-Bromoaniline | Formic Acid | 1 : 2-3 : 3-4 | 80% | google.com |

| Adamantanone, 3-Bromoaniline | Formic Acid | Not specified | Up to 97% | smolecule.com |

Catalytic Considerations in Reductive Amination for this compound Formationwikipedia.org

In the context of the Leuckart-Wallach reaction, formic acid serves a dual role. It acts as an acid catalyst to promote the initial condensation of adamantanone and 3-bromoaniline to form the corresponding iminium ion. Subsequently, it functions as a hydride donor, reducing the iminium intermediate to the final secondary amine, this compound. mdpi.com

While the Leuckart-Wallach reaction is self-catalyzing, other reductive amination protocols may employ different reducing agents and catalysts. These can include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni). mdpi.com The choice of reducing agent is critical; for instance, milder agents like sodium triacetoxyborohydride (B8407120) are often preferred for their selectivity and tolerance of various functional groups, although the use of formic acid remains a highly effective and common method for this specific transformation. smolecule.com

Transition Metal-Catalyzed Amination Strategies for this compound

The limitations of some classical methods, such as harsh reaction conditions or limited substrate scope, have driven the development of more versatile and efficient transition metal-catalyzed reactions for C-N bond formation. wikipedia.org

Palladium-Catalyzed Coupling Reactions for C-N Bond Formationsmolecule.comwikipedia.org

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the synthesis of aryl amines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.org For the synthesis of this compound, this strategy can be envisioned in two primary ways:

Coupling of 2-aminoadamantane (B82074) with a dihalogenated benzene, such as 1,3-dibromobenzene.

Coupling of a 2-haloadamantane with 3-bromoaniline.

Studies on the arylation of adamantanamines have shown that the reaction of 2-aminoadamantane with dihalobenzenes is a viable, albeit sometimes complex, route. researchgate.net The general mechanism of the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Following deprotonation by a base, the cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org

Development and Evaluation of Novel Catalytic Systems

The success of the Buchwald-Hartwig amination, particularly for challenging substrates like the sterically bulky 2-aminoadamantane, is highly dependent on the choice of the catalytic system, which includes the palladium precursor, the phosphine (B1218219) ligand, and the base. researchgate.netnih.gov

The steric hindrance of the adamantyl group presents a significant challenge, often requiring specialized ligands to achieve high yields. nih.gov Early catalyst systems were often insufficient for coupling such hindered substrates. The development of bulky, electron-rich phosphine ligands was a major breakthrough. wikipedia.orglibretexts.org Ligands such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been successfully used in the amination of dichloroquinolines with adamantane-containing amines. nih.govmdpi.com In cases involving even more sterically hindered amines or for achieving diamination, more advanced ligands like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or 2-(dicyclohexylphosphino)-2′-(N,N-dimethylamino)biphenyl (DavePhos) have proven to be more effective. nih.govlibretexts.orgmdpi.com

The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to facilitate the deprotonation of the amine-palladium complex, driving the catalytic cycle forward. libretexts.orgnih.gov

The table below outlines various ligands that have been developed and evaluated for palladium-catalyzed amination reactions, particularly those involving hindered substrates relevant to the synthesis of this compound.

| Ligand | Typical Substrate Scope | Key Features | Reference |

| BINAP | Primary and secondary amines, aryl iodides/triflates | Bidentate ligand, prevents catalyst dimerization, improves rates and yields over first-generation catalysts. wikipedia.org | wikipedia.orgnih.govmdpi.com |

| DavePhos | Sterically hindered amines, diamination reactions | Bulky, electron-rich monophosphine ligand, effective for challenging couplings. | nih.govlibretexts.orgmdpi.com |

| XPhos | Aryl chlorides, secondary amines, heterocyclic amines | Highly active, bulky biaryl phosphine ligand for a broad range of substrates. | libretexts.orgnih.gov |

| tBuXPhos | Indazoles and other NH-heterocycles | A specialized ligand for specific classes of nucleophiles. | libretexts.org |

Exploration of Alternative Synthetic Routes and Precursor Chemistry for this compound

Beyond the two primary methods, other synthetic strategies could potentially be employed. The accessibility and chemistry of the starting materials, adamantan-2-one and 2-aminoadamantane, are foundational to these routes. The synthesis of 2-aminoadamantane derivatives itself can be a multi-step process. For example, 2-aminoadamantane-2-carboxylic acid, a related precursor, can be synthesized from adamantanone through a sequence involving the formation of an ethynyl (B1212043) derivative, followed by hydrolysis. durham.ac.uk

Alternative approaches to forming the C-N bond could include metal-catalyzed reactions using other metals like copper, although palladium catalysis is the most frequently used for this type of transformation. researchgate.net Furthermore, novel methods involving reductive amination catalyzed by different metal complexes, such as those based on cobalt or iridium, are continuously being developed for amine synthesis and could potentially be adapted for this specific target molecule. mdpi.commdpi.com

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific studies on the sustainable synthesis of this compound are not extensively documented, general green chemistry principles can be applied to its synthetic methodologies.

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. organic-chemistry.org

Reductive Amination: The atom economy of reductive amination can be high, especially when using reagents like formic acid where the byproducts are water and carbon dioxide.

Use of Greener Solvents and Catalysts:

Efforts in green chemistry encourage the use of less hazardous solvents. For adamantane (B196018) derivative synthesis, research has explored solvent-free conditions or the use of greener solvents like water or ethanol (B145695) where possible. nih.gov

The development of more efficient and recyclable catalysts for coupling reactions is a key area of green chemistry research. This includes using lower loadings of precious metal catalysts like palladium or exploring more abundant and less toxic metal catalysts like copper or iron. google.com

Energy Efficiency:

Employing catalytic methods generally leads to lower energy consumption compared to stoichiometric reactions that may require harsh conditions.

The use of microwave-assisted synthesis can significantly reduce reaction times and energy input for reactions like the Buchwald-Hartwig amination.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Favoring catalytic reactions like reductive amination and cross-coupling over stoichiometric methods. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or the use of water, ethanol, or other green solvents. |

| Design for Energy Efficiency | Utilizing catalytic methods and technologies like microwave heating to reduce energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, this principle encourages the use of renewable sources for reagents and solvents where feasible. |

| Reduce Derivatives | One-pot reactions like reductive amination are preferred as they avoid the need for protection and deprotection steps. |

| Catalysis | Employing catalytic amounts of palladium or copper in coupling reactions is inherently greener than using stoichiometric reagents. |

Advanced Structural Characterization and Spectroscopic Elucidation of N 3 Bromophenyl Adamantan 2 Amine

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components. The N-H stretch of the secondary amine should appear as a moderate band in the 3300-3500 cm⁻¹ region. The adamantane (B196018) cage will be characterized by multiple C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹. The aromatic ring will produce C-H stretching bands above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range. The substitution pattern on the benzene ring (meta-disubstitution) influences the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region. The C-Br stretch will appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted Key Vibrational Bands for N-(3-bromophenyl)adamantan-2-amine

| Functional Group | Predicted FTIR Band (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Secondary Amine (N-H) | 3300 - 3500 (moderate) | Weak | Stretching |

| Aromatic C-H | 3000 - 3100 (multiple, weak) | Strong | Stretching |

| Adamantane C-H | 2850 - 2950 (strong) | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 (multiple, moderate) | Strong | Stretching |

| Adamantane CH₂ | ~1450 | Moderate | Bending (Scissoring) |

| C-N | 1335 - 1250 | Moderate | Stretching |

| Aromatic C-H | 900 - 675 (strong) | Weak | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the adamantane and bromophenyl protons.

Adamantane Protons: The rigid adamantane cage contains several chemically non-equivalent protons. These protons would appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The proton on the carbon bearing the amine group (C2-H) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Aromatic Protons: The 3-bromophenyl group would give rise to four signals in the aromatic region (δ 6.5-7.5 ppm). The meta-substitution pattern would result in a characteristic set of splitting patterns: a triplet, two doublets (or doublet of doublets), and a singlet-like signal for the proton between the two substituents chemicalforums.com.

Amine Proton (N-H): A broad singlet corresponding to the N-H proton would be observed, with its chemical shift dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of 16 unique carbon atoms.

Adamantane Carbons: The carbons of the adamantane skeleton would resonate in the aliphatic region (δ 25-60 ppm). The carbon atom bonded to the nitrogen (C2) would be the most downfield of the adamantane signals.

Aromatic Carbons: Six distinct signals would appear in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the bromine (C3') would be significantly shifted, appearing around δ 122 ppm, while the carbon attached to the amine group (C1') would be found further downfield.

2D-NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the adamantane and bromophenyl moieties through the amine linker.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Adamantane CH, CH₂ | 1.5 - 2.5 (multiplets) | 25 - 45 |

| Adamantane C2-H | Downfield multiplet | ~55 - 60 |

| Amine N-H | Broad singlet (variable) | - |

| Aromatic C2'-H | ~7.1 (singlet-like) | ~115 |

| Aromatic C4'-H, C6'-H | ~6.8 - 7.2 (multiplets) | ~118, ~121 |

| Aromatic C5'-H | ~7.0 (triplet) | ~130 |

| Aromatic C1' (C-N) | - | ~145 - 150 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₆H₂₀BrN), the expected monoisotopic mass is approximately 305.08 Da. Due to the presence of bromine, the molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes ⁷⁹Br and ⁸¹Br (e.g., m/z 305 and 307) dshs-koeln.de.

The fragmentation pattern is expected to be dominated by cleavages characteristic of adamantyl amines. The primary fragmentation pathway would likely be the loss of the bromophenylamino radical or related fragments. Alpha-cleavage next to the amine is a common pathway for amines. A significant peak corresponding to the adamantyl cation (C₁₀H₁₅⁺) at m/z 135 is highly probable, resulting from the cleavage of the C-N bond researchgate.net. Other characteristic fragments would arise from the bromophenyl moiety. The fragmentation pattern for the 3-bromo isomer is expected to be very similar to that reported for the 4-bromo isomer (Bromantane) dshs-koeln.de.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

|---|---|---|

| 305/307 | [C₁₆H₂₀BrN]⁺ | Molecular Ion (M⁺) |

| 171/173 | [C₆H₅BrN]⁺ | Bromophenylamine cation |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation and Conformation Analysis

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related adamantane derivatives allows for predictions of its likely structural features nih.govmdpi.com.

The analysis would confirm the connectivity of the 3-bromophenyl group to the nitrogen atom, which is in turn attached to the C2 position of the adamantane core. Key structural parameters to be determined would include the C-N and C-Br bond lengths, the C-N-C bond angle, and the torsion angles defining the orientation of the phenyl ring relative to the adamantane cage. Adamantane derivatives are known to sometimes exhibit orientational disorder in the solid state, where the cage occupies multiple positions within the crystal lattice nih.gov. The packing of the molecules in the crystal would be influenced by intermolecular forces such as van der Waals interactions and potentially weak N-H···π or N-H···Br hydrogen bonds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, with the molecular formula C₁₆H₂₀BrN, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 192.176 | 62.75 |

| Hydrogen (H) | 1.008 | 20.160 | 6.58 |

| Bromine (Br) | 79.904 | 79.904 | 26.09 |

| Nitrogen (N) | 14.007 | 14.007 | 4.57 |

| Total | | 306.247 | 100.00 |

Experimental results from a pure sample should align closely with these calculated values, typically within ±0.4%, to confirm the elemental composition and support the assigned molecular formula.

Chromatographic and Analytical Purity Assessment Methodologies

Assessing the purity of this compound is critical for its use in any application. A combination of chromatographic and other analytical methods is typically employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the presence of impurities. A suitable solvent system (e.g., hexane/ethyl acetate) would be developed to achieve good separation between the product and any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for quantitative purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide excellent resolution. Purity is determined by the relative area of the main peak, often detected using a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is another powerful tool for purity assessment. It provides separation based on boiling point and polarity while confirming the identity of the main peak and any impurities via their mass spectra researchgate.net.

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. For the related N-(4-bromophenyl)adamantan-2-amine, a melting point of 108-109°C has been reported, suggesting the 3-bromo isomer would also be a crystalline solid with a distinct melting range google.comsigmaaldrich.com.

Through these methodologies, the purity of a synthesized batch of this compound can be reliably determined to be ≥95-98%, which is typical for research-grade chemicals google.comsmolecule.com.

Computational Chemistry and Theoretical Modeling of N 3 Bromophenyl Adamantan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like N-(3-bromophenyl)adamantan-2-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the three-dimensional arrangement of the atoms in the molecule.

Furthermore, DFT is used to calculate various electronic properties. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies would be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other electronic properties that would be investigated include the ionization potential, electron affinity, and the distribution of atomic charges (e.g., Mulliken charges). These parameters help in understanding the molecule's behavior in chemical reactions and its potential for intermolecular interactions. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonding, particularly non-covalent interactions. For this compound, QTAIM analysis would be applied to identify and quantify intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces.

This analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these points, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide information about the nature and strength of the interactions. For example, the presence of a BCP between a hydrogen atom and an electronegative atom would confirm the existence of a hydrogen bond. The values of ρ and ∇²ρ at the BCP can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide insights into its conformational flexibility and dynamic properties in different environments, such as in a solvent or within a crystal lattice.

Starting from an initial configuration, the simulation calculates the forces on each atom and integrates Newton's equations of motion to predict the trajectory of the atoms over time. By analyzing these trajectories, one can explore the accessible conformational landscapes of the molecule, identifying stable and metastable conformations and the energy barriers between them. MD simulations can also be used to calculate various thermodynamic properties and to understand how the molecule interacts with its surroundings.

Energy Frameworks and Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii.

Energy frameworks analysis complements Hirshfeld surface analysis by calculating the interaction energies between pairs of molecules in the crystal. This allows for the visualization of the crystal packing in terms of the strength of the intermolecular interactions, highlighting the dominant forces (e.g., electrostatic, dispersion) that stabilize the crystal structure.

Predictive Modeling of Spectroscopic Signatures

Computational methods are frequently used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical vibrational spectra (Infrared and Raman) would be calculated using methods like DFT. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Similarly, electronic absorption spectra (UV-Vis) can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted spectra can help in understanding the photophysical properties of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to assist in the interpretation of experimental NMR data.

In Silico Exploration of Chemical Reactivity and Reaction Pathways

Computational methods provide a powerful tool for exploring the chemical reactivity of a molecule and for elucidating potential reaction pathways. For this compound, reactivity descriptors derived from DFT calculations, such as the Fukui functions and local softness, could be used to predict the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can be used to model the transition states and reaction energy profiles for various chemical transformations. This allows for the investigation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics. Such in silico studies can guide the design of new synthetic routes and the development of novel derivatives with desired chemical properties.

Potential Research Applications and Future Directions for N 3 Bromophenyl Adamantan 2 Amine in Chemical Science

Role in Fundamental Chemical Research as a Model Compound for Adamantane (B196018) Derivatization

In fundamental chemical research, N-(3-bromophenyl)adamantan-2-amine serves as an exemplary model compound for exploring and developing new methods for adamantane derivatization. The adamantane cage is a valued scaffold in medicinal and materials chemistry due to its rigidity, lipophilicity, and thermal stability. nih.govnih.gov The title compound offers two distinct and chemically orthogonal sites for modification: the N-H bond of the secondary amine and the carbon-bromine (C-Br) bond on the phenyl ring.

The secondary amine can undergo a variety of standard organic reactions, such as acylation to form amides, alkylation to form tertiary amines, and sulfonylation to produce sulfonamides. smolecule.com These transformations allow for the systematic tuning of the compound's steric and electronic properties.

The bromophenyl group is particularly valuable, acting as a versatile synthetic handle for modern cross-coupling reactions. This allows for the introduction of a wide range of functional groups and structural motifs. The bromine atom's position at the meta-position of the phenyl ring also influences the regioselectivity of these reactions. This makes this compound an ideal substrate for testing the limits and efficiencies of new catalytic systems designed for sterically demanding substrates. mdpi.com

Table 1: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Reagents/Catalyst | Potential Product Class |

|---|---|---|---|

| N-H (Amine) | Acylation | Acid Chlorides, Anhydrides | Adamantyl Amides |

| Alkylation | Alkyl Halides, Reductive Amination | Tertiary Amines | |

| Sulfonylation | Sulfonyl Chlorides | Adamantyl Sulfonamides | |

| C-Br (Aryl) | Suzuki Coupling | Boronic Acids/Esters, Pd Catalyst | Biaryl Adamantane Derivatives |

| Buchwald-Hartwig Amination | Amines, Pd/Cu Catalyst | Diaminophenyl Adamantanes | |

| Heck Coupling | Alkenes, Pd Catalyst | Alkenylphenyl Adamantanes | |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalyst | Alkynylphenyl Adamantanes |

Exploration in Materials Science: Incorporating Adamantane Scaffolds in Novel Functional Materials

The incorporation of adamantane units into polymers and other materials can significantly enhance their physical properties. researchgate.net The rigid, bulky nature of the adamantane cage can increase a material's glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. nih.gov this compound is a prime candidate for a monomer or a key building block in the synthesis of such high-performance materials. smolecule.comthieme-connect.com

The bromine atom can be readily converted into a polymerizable group. For instance, a Heck reaction could introduce a vinyl group, or a Miyaura borylation followed by hydrolysis could yield a boronic acid, creating a monomer suitable for Suzuki polymerization. The resulting polymers would feature pendant adamantane moieties, which could impart unique processing characteristics and final properties to the material. Research has shown that even inorganic adamantane-type clusters exhibit unexpected and useful properties, such as strong nonlinear optical effects, suggesting that organic derivatives could be building blocks for new optical materials. rsc.org

Table 2: Potential Applications in Materials Science

| Material Type | Method of Incorporation | Potential Property Enhancement | Example Application |

|---|---|---|---|

| High-Temperature Polymers | As a monomer in polyaryletherketones (PAEKs) or polyimides. | Increased Tg, enhanced thermal and oxidative stability. | Aerospace components, high-performance coatings. |

| Optical Materials | As a scaffold to attach chromophores via the aryl bromide. | Controlled spatial arrangement, reduced aggregation quenching. | Components for nonlinear optics, advanced displays. |

| Microporous Polymers | Polymerization to create polymers with intrinsic microporosity (PIMs). | High internal surface area due to inefficient packing of rigid units. | Gas storage and separation membranes. |

| Composite Materials | As a surface modification agent for fillers. | Improved interfacial adhesion and dispersion in a polymer matrix. | Reinforced composites with enhanced strength. |

Contribution to the Design of Next-Generation Molecular Probes for Biological Systems

Adamantane derivatives have a long history in medicinal chemistry, valued for their ability to interact with biological targets and improve the pharmacokinetic properties of drugs. nih.govnih.govontosight.ai The lipophilic adamantane cage can facilitate passage across cell membranes, while its rigid structure can serve as a recognition element for specific binding pockets in proteins, such as ion channels. nih.gov

This compound is a promising precursor for the development of sophisticated molecular probes. The adamantane-amine portion can be tailored as the pharmacophore for a biological target, while the bromophenyl moiety serves as an attachment point for a reporter group. nih.gov Using palladium-catalyzed cross-coupling reactions, various signaling units can be installed, including:

Fluorophores: For use in fluorescence microscopy and high-throughput screening.

Radioligands: By introducing isotopes like ¹⁸F or ¹¹C for Positron Emission Tomography (PET) imaging.

Biotin tags: For use in affinity purification and pull-down assays.

Recent studies have demonstrated that labeling amino acids with adamantane can improve their detection and discrimination in nanopore sequencing, as the rigid structure provides a more distinct electrical signal. researchgate.netnist.gov This highlights the utility of the adamantane cage in creating molecular tools for advanced single-molecule sensing.

Integration into Polymeric and Supramolecular Assemblies for Advanced Applications

One of the most powerful applications of adamantane in modern chemistry is its role as a guest molecule in host-guest chemistry. nih.gov The adamantane cage fits perfectly into the hydrophobic cavity of macrocycles like β-cyclodextrin, forming a highly stable and specific non-covalent inclusion complex. mdpi.commdpi.com This interaction is a cornerstone of supramolecular chemistry and is used to build complex, functional systems.

This compound can be integrated into polymers, creating macromolecules decorated with adamantyl "handles." mdpi.com When these polymers are mixed with polymers or crosslinkers bearing complementary cyclodextrin (B1172386) hosts, they can self-assemble into complex supramolecular structures. researchgate.net A primary application of this is the formation of injectable hydrogels. These materials are often shear-thinning (flowing under pressure) and self-healing (re-forming when the pressure is removed), making them ideal for biomedical applications like controlled drug delivery and tissue engineering scaffolds. rsc.orgresearchgate.net

Table 3: Supramolecular Systems Based on Adamantane Host-Guest Chemistry

| System Component 1 | System Component 2 | Assembly Driving Force | Resulting Structure | Potential Application |

|---|---|---|---|---|

| Polymer with pendant this compound units | Poly(β-cyclodextrin) | Multivalent host-guest interactions | Cross-linked supramolecular network (Hydrogel) | Injectable drug delivery, 3D cell culture. rsc.orgresearchgate.net |

| Adamantane-functionalized liposomes | Cyclodextrin-tagged targeting ligand (e.g., antibody, peptide) | Surface recognition via host-guest binding | Targeted nanocarriers | Targeted drug delivery to specific cells or tissues. nih.gov |

Advanced Methodological Development for Adamantane Derivatives Research and Analog Generation

The synthesis and study of this compound and its analogs drive the development of new synthetic methodologies. The construction of the core molecule itself presents challenges, such as the selective formation of a C-N bond at the sterically hindered C2 position of the adamantane skeleton. While classical methods like reductive amination of 2-adamantanone (B1666556) are effective, there is ongoing research into more advanced techniques. nih.govmdpi.com

These advanced methods include:

Catalyst-Controlled C-H Functionalization: Direct conversion of adamantane's C-H bonds to C-N or C-C bonds offers a more atom-economical route to complex derivatives. nih.govacs.org Developing catalysts that can selectively target the C2 position over the more reactive C1 (bridgehead) position is a significant area of research.

Modern Cross-Coupling Protocols: The synthesis of N-aryl amines can be achieved through powerful copper- or palladium-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann condensations. mdpi.com Adapting these methods for bulky substrates like adamantyl amines requires optimization of catalysts, ligands, and reaction conditions.

Photocatalysis: Visible-light-induced photocatalysis is emerging as a mild and efficient way to forge new bonds, including the synthesis of N-aryl amines via catalytic dehydrogenation. rsc.org

The generation of analogs of this compound for structure-activity relationship (SAR) studies necessitates a robust and flexible synthetic toolkit, pushing chemists to innovate and refine methods for late-stage functionalization and molecular diversification.

Q & A

(Basic) What are the most effective synthetic routes for preparing N-(3-bromophenyl)adamantan-2-amine?

Methodological Answer:

Two primary approaches are used for synthesizing adamantane-amine derivatives:

- Reductive Amination : React adamantan-2-one with 3-bromoaniline using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions (0–25°C). This method is efficient for forming secondary amines but requires careful pH control (pH 4–6) to minimize side reactions .

- Nucleophilic Substitution : React adamantan-2-yl chloride with 3-bromoaniline in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. This method avoids ketone intermediates but may require high-purity reagents to prevent halogen scrambling .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.

(Basic) How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Structural validation typically involves:

- ¹H/¹³C NMR Spectroscopy : Compare chemical shifts with adamantane derivatives. For example, adamantane protons appear as sharp singlets near δ 1.6–2.2 ppm, while aromatic protons from the 3-bromophenyl group resonate at δ 7.2–7.5 ppm .

- X-ray Crystallography : Resolve positional ambiguity (e.g., 3-bromo vs. 4-bromo substitution) using single-crystal diffraction. SHELX programs are widely employed for refinement, with R-factors < 0.05 indicating high accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₉BrN) with an error margin < 2 ppm .

(Advanced) How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Pd/NiO catalysts in reductive amination achieve >95% yield for similar amines under hydrogen atmospheres at 25°C .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates compared to non-polar solvents .

- Temperature Control : Lower temperatures (0–10°C) reduce by-product formation in halogenated reactions, while higher temperatures (50–60°C) accelerate reductive amination .

Data-Driven Adjustment : Use design-of-experiments (DoE) software to model interactions between variables (e.g., solvent polarity, catalyst loading).

(Advanced) How to resolve contradictions between NMR data and crystallographic results for adamantane derivatives?

Methodological Answer:

Discrepancies may arise from:

- Dynamic Effects in NMR : Conformational flexibility in solution (e.g., adamantane ring puckering) can broaden NMR signals, whereas crystallography provides static snapshots. Use variable-temperature NMR to identify dynamic processes .

- Crystallographic Disorder : Partial occupancy of bromine positions in the crystal lattice may require SHELXL refinement with restraints on atomic displacement parameters .

Validation Protocol : Cross-check with IR spectroscopy (C-Br stretch ~500 cm⁻¹) and elemental analysis to verify stoichiometry.

(Advanced) What challenges arise in introducing a bromophenyl group at the 3-position of adamantan-2-amine?

Methodological Answer:

Key challenges include:

- Regioselectivity : 3-Bromophenyl groups are sterically hindered compared to 4-bromo isomers. Use directing groups (e.g., -NH₂) or transition-metal catalysts (Pd/Cu) to favor 3-substitution .

- By-Product Formation : Competing 4-bromo or dibrominated products may form. Mitigate via slow reagent addition and excess adamantan-2-amine .

Analytical Mitigation : Employ HPLC with a C18 column to separate positional isomers, using retention time and UV-Vis spectra (λₐᵦₛ ~254 nm for bromophenyl) .

(Advanced) What applications does this compound have in neuropharmacology research?

Methodological Answer:

While direct studies on this compound are limited, structurally related adamantane amines (e.g., Bromantane) show:

- Neuroprotective Effects : Assess via in vitro models (e.g., glutamate-induced toxicity in SH-SY5Y cells) using MTT assays and caspase-3 activity measurements .

- Dopaminergic Modulation : Conduct radioligand binding assays (e.g., [³H]SCH23390 for D1 receptors) to evaluate affinity and selectivity .

Experimental Design : Include positive controls (e.g., memantine) and validate target engagement using siRNA knockdown or CRISPR-Cas9 models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.